Sulfo-NHS-Acetate sodium
Description
Historical Context and Evolution of Amine-Reactive Reagents
The journey of chemically modifying proteins is a long and evolving one. Early methods often mirrored standard organic chemistry reactions of the time, such as acetylation and iodination. acs.org However, as the need for more specific and sophisticated tools grew, so did the development of specialized reagents. acs.org
A significant leap forward came with the introduction of N-hydroxysuccinimide (NHS) esters. First proposed for peptide synthesis, their utility quickly expanded. nih.govchemicalbook.comd-nb.info The appeal of NHS esters lies in their favorable reactivity, relative stability to hydrolysis, and the ability to form stable products. d-nb.inforsc.org This made them some of the most widely used chemical reagents in the field. d-nb.inforsc.org
The development of amine-reactive reagents has been driven by the desire for greater control and specificity in biomolecular modifications. While early reagents could be nonspecific, reacting with multiple amino acid side chains, the focus shifted to group-selective reagents that predominantly target one type of amino acid. acs.org The primary amine (–NH2), found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues, became a prime target due to its accessibility on the protein surface. thermofisher.comthermofisher.com
Among the various amine-reactive chemical groups, which include isothiocyanates and sulfonyl chlorides, N-hydroxysuccinimide (NHS) esters have emerged as one of the most popular choices for labeling and crosslinking proteins. thermofisher.combiomol.com
Significance of Acylation in Chemical Biology
Acylation is a fundamental chemical reaction that involves the addition of an acyl group (R-C=O) to a compound. aakash.ac.inwikipedia.org In the realm of chemical biology, this process, particularly protein acylation, is a vital post-translational modification that regulates a vast array of cellular pathways. wikipedia.orgportlandpress.com
The addition of an acyl group can dramatically alter a protein's function. portlandpress.com For instance, the attachment of small acyl groups can create new recognition sites for protein-protein interactions. portlandpress.com Conversely, the addition of long-chain fatty acids can target proteins to specific cellular membranes, thereby controlling their spatial organization and signaling roles. wikipedia.orgportlandpress.com
Protein acylation is a key regulator of numerous cellular processes and is conserved across all kingdoms of life. portlandpress.com The process is typically catalyzed by specific enzymes and involves the transfer of an acyl group to particular amino acids on a protein. portlandpress.com The diversity of acyl groups, from the simple acetate (B1210297) to complex fatty acids, allows for a wide range of functional modifications. portlandpress.com
The study of protein acylation has been greatly facilitated by the development of chemical tools and methods to detect and analyze these modifications. Techniques such as mass spectrometry and immunoblotting are crucial for identifying acetylated proteins and their modification sites. creative-proteomics.com
Overview of Sulfo-NHS-Acetate Sodium as a Derivatization Agent
This compound is a specialized, water-soluble reagent designed for protein modification. fishersci.comproteochem.com It serves as a derivatization agent, specifically for blocking primary amines on proteins and other molecules. fishersci.com The key feature of this compound is its N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines at a pH range of 7.0-9.0. fishersci.comgbiosciences.com This reaction results in the irreversible capping of the amine with an acyl group, effectively blocking it from participating in other reactions. fishersci.comgbiosciences.com
This blocking capability is particularly useful in preventing unwanted polymerization during protein crosslinking reactions. fishersci.comproteochem.com For example, when conjugating a peptide to a carrier protein using a crosslinker that targets both amines and carboxyl groups, blocking the amines on one of the molecules ensures a more directed and controlled conjugation. fishersci.comthermofisher.com
Sulfo-NHS-Acetate is also employed in exocytosis assays to study protein trafficking. In these experiments, it is used to block all the primary amines on the cell surface. This allows researchers to specifically label and track newly inserted proteins that appear on the surface after the initial blocking step. mdpi.comnih.govphysiology.org
The reagent is known for its sensitivity to moisture and the NHS-ester moiety readily hydrolyzes, rendering it non-reactive. Therefore, it must be reconstituted immediately before use, and any unused solution should be discarded. fishersci.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H6NNaO7S |
|---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
sodium 1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C6H7NO7S.Na/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13;/h4H,2H2,1H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
VGYOVKDAMGIIJU-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Principles of Sulfo Nhs Acetate Sodium
Reaction with Primary Amines: Amide Bond Formation
The fundamental reaction of Sulfo-NHS-Acetate involves the nucleophilic attack of a primary amine on the carbonyl carbon of the ester. This process results in the formation of a tetrahedral intermediate, which subsequently collapses to yield a stable amide bond and the release of N-hydroxysulfosuccinimide as a leaving group. thermofisher.com This acylation reaction effectively blocks the primary amine. thermofisher.com
Sulfo-NHS-Acetate primarily targets the primary amines found in proteins, which include the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of a polypeptide chain. nih.govresearchgate.net The reactivity and specificity towards these groups are influenced by their respective pKa values. The ε-amino group of lysine typically has a pKa of around 10.5, while the pKa of the N-terminal α-amino group can range from approximately 6.8 to 9.1. interchim.frlumiprobe.comsartorius.com
This difference in pKa allows for a degree of selectivity in the modification of these amino groups. At a near-physiological pH of 7 to 7.4, the N-terminal α-amino group is more likely to be in its deprotonated, nucleophilic state compared to the more basic ε-amino group of lysine. fishersci.com Consequently, reactions carried out at a lower pH can favor the modification of the N-terminus. fishersci.com Conversely, to efficiently target lysine residues, the reaction is typically performed at a pH of 8.5 to 9.5, where a greater proportion of the ε-amino groups are deprotonated and thus available for reaction. fishersci.com
Table 1: Typical pKa Values of Primary Amines in Proteins
| Amino Group | Typical pKa Range |
|---|---|
| N-terminal α-amino | 6.8 - 9.1 |
| Lysine ε-amino | ~10.5 |
The pH of the reaction medium is a critical parameter that governs the efficiency of the amidation reaction. The optimal pH range for the reaction of Sulfo-NHS esters with primary amines is generally between 7 and 9. covachem.comnih.gov Within this range, a sufficient concentration of the primary amine is in its deprotonated, nucleophilic form to react with the ester. At a pH below 7, the protonation of the amino groups significantly reduces their nucleophilicity, thereby decreasing the reaction rate. lumiprobe.com Conversely, at a pH above 9, the rate of hydrolysis of the Sulfo-NHS ester becomes increasingly competitive with the aminolysis reaction, which can lead to a lower yield of the desired amide product. researchgate.net Therefore, careful control of the reaction pH is essential for maximizing the efficiency of the amidation process.
Reaction Kinetics and Hydrolytic Stability Considerations
The stability of Sulfo-NHS-Acetate in aqueous solutions is limited due to the hydrolysis of the ester bond. This hydrolysis reaction is a significant factor to consider in experimental design, as it leads to the inactivation of the reagent. The rate of hydrolysis is highly dependent on the pH of the solution. As the pH increases, the concentration of hydroxide (B78521) ions, a potent nucleophile, also increases, leading to a faster rate of ester cleavage. covachem.com
Table 2: Half-life of NHS Esters at Various pH Values
| pH | Half-life |
|---|---|
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
| 9.0 | Minutes |
The competing reactions of aminolysis and hydrolysis necessitate careful consideration in the design of experiments using Sulfo-NHS-Acetate. To ensure efficient labeling, the reagent should be prepared fresh immediately before use, and stock solutions in aqueous buffers are not recommended for storage due to the rapid hydrolysis. nih.gov
The choice of buffer is also critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the Sulfo-NHS-Acetate. covachem.com Suitable buffers for this reaction include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers, which are typically used in the pH range of 7.2 to 8.5. covachem.com After the desired reaction time, a quenching reagent such as Tris or glycine can be added to consume any unreacted Sulfo-NHS-Acetate and terminate the reaction. covachem.com
The Sulfonate Moiety: Impact on Reactivity and Localization
The presence of the sulfonate (SO3-) group on the N-hydroxysuccinimide ring is a key feature of Sulfo-NHS-Acetate that distinguishes it from its non-sulfonated analog, NHS-Acetate. This functional group has a significant impact on the reagent's physical properties and its application in biological systems.
The primary effect of the sulfonate group is a significant increase in the water solubility of the reagent. covachem.com While many NHS esters are poorly soluble in aqueous buffers and require the use of organic co-solvents like DMSO or DMF, Sulfo-NHS-Acetate can be directly dissolved in aqueous reaction media. covachem.com This is advantageous as it avoids the potential detrimental effects of organic solvents on the structure and function of proteins and other biological molecules.
Furthermore, the negatively charged sulfonate group renders Sulfo-NHS-Acetate membrane-impermeable. researchgate.net This property is particularly useful for the specific labeling of cell surface proteins. When intact cells are treated with Sulfo-NHS-Acetate, only the primary amines of proteins exposed on the outer surface of the cell membrane will be modified, as the reagent cannot cross the lipid bilayer to react with intracellular proteins. covachem.com This allows for the selective study of the cell surface proteome. While the sulfonate group's primary influence is on solubility and localization, it is generally considered to have no significant effect on the fundamental reaction chemistry of the NHS ester with primary amines. covachem.com
Enhancement of Aqueous Solubility
The introduction of a sulfonate group (-SO3-) into the N-hydroxysuccinimide ring fundamentally alters the solubility characteristics of the NHS ester. While standard NHS esters are often sparingly soluble in aqueous solutions and typically require the use of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), the sodium salt of the sulfonated analogue, Sulfo-NHS-Acetate, exhibits significantly enhanced water solubility. invivochem.com
The sulfonate group is highly polar and ionizes in aqueous solutions, imparting a negative charge to the molecule. This charge facilitates strong dipole-dipole interactions with water molecules, leading to greatly improved solubility in aqueous buffers. This property is particularly advantageous when modifying biomolecules that are sensitive to organic solvents or when aiming to maintain the native conformation of a protein during a labeling reaction.
The practical application of this enhanced solubility is evident in the preparation of working solutions of the reagent. For instance, a 10mM aqueous solution of Sulfo-NHS-Acetate can be readily prepared by dissolving 2.6 mg of the compound in 1 mL of ultrapure water. fishersci.comnih.gov The ability to dissolve directly in aqueous buffers simplifies experimental workflows and avoids the potential for precipitation of the labeling reagent, which can be a concern with non-sulfonated NHS esters.
Solubility of Sulfo-NHS-Acetate Sodium
| Solvent | Reported Solubility | Reference |
|---|---|---|
| Ultrapure Water | At least 2.6 mg/mL (to make a 10mM solution) | fishersci.comnih.gov |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | medchemexpress.com |
Mechanism of Membrane Impermeability
A key feature of this compound, and other sulfo-NHS esters, is its inability to cross biological membranes. jove.comthermofisher.comprotocols.io This property is crucial for applications where selective labeling of cell surface molecules is desired, without affecting intracellular components.
The mechanism behind this membrane impermeability is directly linked to the presence of the negatively charged sulfonate group. jove.com At physiological pH, the sulfonate group is deprotonated, carrying a net negative charge. Biological membranes are primarily composed of a phospholipid bilayer, which has a hydrophobic core. Charged molecules, such as the ionized Sulfo-NHS-Acetate, are hydrophilic and are repelled by the nonpolar, lipid interior of the membrane. This electrostatic repulsion and the energetic barrier to moving a charged species through a hydrophobic environment effectively prevent the molecule from passively diffusing across the cell membrane.
This characteristic allows researchers to specifically target and modify proteins and other molecules that are exposed on the extracellular surface of a cell. protocols.ionih.govucla.edu By incubating intact cells with Sulfo-NHS-Acetate, only the primary amines of cell surface proteins will be acetylated. This provides a powerful tool for studying the topology of membrane proteins, identifying cell surface markers, and investigating the dynamics of cell surface protein trafficking. jove.com
The principle of using charged molecules for selective cell surface labeling is a cornerstone of many cell biology techniques. The following table outlines the key principles of a typical cell surface protein labeling experiment using a membrane-impermeant sulfo-NHS ester.
Principles of Cell Surface Protein Labeling with Sulfo-NHS-Acetate
| Principle | Experimental Consideration | Reference |
|---|---|---|
| Membrane Impermeability | The negatively charged sulfonate group prevents the reagent from crossing the cell membrane of intact cells. | jove.com |
| Target Specificity | The NHS ester moiety reacts with primary amines (-NH2) on exposed protein domains, such as the N-terminus and the side chain of lysine residues. | protocols.io |
| Reaction Conditions | The reaction is typically carried out at a controlled temperature (e.g., 4°C) to minimize endocytosis and internalization of labeled proteins. | jove.comprotocols.io |
| Quenching | The reaction is stopped by adding a quenching buffer containing free primary amines (e.g., Tris or glycine) to react with any excess, unreacted Sulfo-NHS-Acetate. | protocols.io |
| Analysis | Labeled cell surface proteins can be detected and quantified using various methods, such as western blotting or mass spectrometry, allowing for the specific analysis of the cell surface proteome. | nih.gov |
Advanced Chemical Modifications Utilizing Sulfo Nhs Acetate Sodium
Gas-Phase Derivatization Methodologies
Gas-phase ion/ion reactions have emerged as a powerful tool for the structural and functional characterization of biomolecules. Sulfo-NHS-Acetate serves as a key reagent in these methodologies, enabling the targeted modification of specific amino acid residues within a mass spectrometer.
In the gas phase, Sulfo-NHS-Acetate anions are reacted with multiply charged peptide or protein cations. nih.gov This process relies on the formation of a long-lived electrostatic complex between the reagent and the analyte ion. nih.gov The negatively charged sulfonate group on the Sulfo-NHS-Acetate facilitates an electrostatic interaction with a protonated site on the peptide, such as the side chain of a basic amino acid. nih.gov Following the formation of this complex, activation through methods like collision-induced dissociation (CID) can lead to a covalent modification. nih.gov This reaction involves a nucleophilic attack from a primary amine group (e.g., the ε-amino group of a lysine (B10760008) residue) on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the neutral loss of the sulfo-N-hydroxysuccinimide group. nih.gov This specific reactivity allows for the targeted acetylation of primary amines, such as those on lysine residues and the N-terminus of proteins. uni-halle.de
Research combining ion/ion reactions with ion mobility-mass spectrometry (IM-MS) has utilized Sulfo-NHS-Acetate to probe the structure of proteins like ubiquitin. nih.govchemrxiv.org In these experiments, the electrostatic attachment of the Sulfo-NHS-Acetate anion to accessible protonated sites on the protein is observed. nih.govchemrxiv.org Subsequent fragmentation using electron-capture dissociation (ECD) allows for the precise identification of these binding sites, providing valuable information about the gas-phase conformation and solvent accessibility of different residues. nih.govchemrxiv.org
A particularly noteworthy finding in gas-phase derivatization is the unique reactivity of Sulfo-NHS-Acetate with cationized arginine residues. nih.govnih.gov Studies have demonstrated that while protonated arginine-containing peptides show no significant reactivity, peptides where sodium ions act as the charge carriers exhibit strong reactivity towards Sulfo-NHS-Acetate. nih.govnih.gov This enhanced reactivity is attributed to the lower affinity of the arginine guanidinium (B1211019) group for a sodium ion compared to a proton. nih.govnih.gov The presence of the sodium ion increases the nucleophilicity of the guanidinium functionality, promoting the covalent modification pathway via the sulfo-NHS ester. nih.govnih.gov
This behavior appears to be specific to arginine, as similar sodium cationization of lysine residues does not produce a dramatic increase in reactivity with Sulfo-NHS-Acetate. nih.govnih.gov The sodium cationization itself can be achieved either in the solution phase by adding sodium chloride to the sample or directly in the gas phase through a cation exchange process with a Sulfo-NHS-Acetate sodium-bound dimer cluster reagent. nih.govnih.gov This methodology provides a selective route to covalently modify arginine residues in the gas phase, even when they are charged. nih.gov
| Amino Acid Residue State | Reactivity with Sulfo-NHS-Acetate in Gas-Phase | Underlying Mechanism |
|---|---|---|
| Protonated Lysine (Free Amine) | Reactive | Nucleophilic attack by unprotonated ε-amino group on NHS ester. nih.gov |
| Protonated Arginine | No significant reactivity | High proton affinity of the guanidinium group reduces its nucleophilicity. nih.govnih.gov |
| Sodium-Cationized Arginine | Strongly reactive | Lower sodium ion affinity increases the nucleophilicity of the guanidinium group, enhancing covalent modification. nih.govnih.gov |
| Sodium-Cationized Lysine | No significant increase in reactivity | The effect of sodium cationization on reactivity is not as pronounced as with arginine. nih.govnih.gov |
The products of these gas-phase reactions are meticulously analyzed using tandem mass spectrometry (MS/MS) techniques to confirm covalent modification and identify the specific sites of reaction. A characteristic signature of successful covalent modification is the observation of a neutral loss of the sulfo-NHS group upon collisional activation of the peptide-reagent complex. nih.gov
To pinpoint the exact location of the modification, fragmentation methods like Electron-Capture Dissociation (ECD) and Collision-Induced Dissociation (CID) are employed. nih.govnih.gov In studies involving ubiquitin, ECD fragmentation of the electrostatically-bound complex of the protein and Sulfo-NHS-Acetate allowed researchers to map the most accessible protonated sites. nih.gov The presence of the reagent creates a specific mass shift in the resulting c- and z-ions, which can be mapped back to the protein sequence to identify the modified residues. nih.gov Furthermore, CID of an acetylated arginine product has been shown to cause deguanidination, which generates an ornithine residue. nih.govnih.gov This transformation can be used to induce site-specific fragmentation, providing another layer of structural information. nih.govnih.gov
Directed Acylation in Complex Molecular Systems
In solution, Sulfo-NHS-Acetate is a valuable reagent for irreversibly blocking primary amines through acylation. fishersci.commedkoo.com This function is particularly useful for directing conjugation reactions in complex mixtures of biomolecules and preventing unwanted side reactions.
Sulfo-NHS-Acetate provides a straightforward strategy for achieving site-specific modifications by acting as a blocking agent. cephamls.com Its NHS-ester group reacts efficiently with primary amines (such as the α-amine at the N-terminus and the ε-amine of lysine side chains) at a pH of 7.0-9.0, forming a stable amide bond and effectively capping the amine with an acyl group. fishersci.com
A primary application of this strategy is in peptide-carrier protein conjugation, often used for immunogen production. fishersci.comthermofisher.comvwr.com When using a crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitates the reaction between carboxyl groups and primary amines, both the peptide and the carrier protein can react with each other in multiple, uncontrolled ways if both possess exposed amines and carboxyls. thermofisher.com By pre-treating the peptide with Sulfo-NHS-Acetate, all its primary amines are blocked. fishersci.comcephamls.com This ensures that the subsequent EDC-mediated conjugation can only proceed in one direction: from the carboxyl groups on the peptide to the available primary amines on the carrier protein. fishersci.comthermofisher.comvwr.com This directed approach leads to a more homogenous and well-defined conjugate product.
A significant challenge in crosslinking reactions that target common functional groups is the potential for unwanted self-conjugation or polymerization. thermofisher.com For instance, when using EDC to conjugate a peptide to a carrier protein, the carrier protein can polymerize with itself if it has both accessible carboxyls and amines. thermofisher.com
Sulfo-NHS-Acetate is widely used to prevent this undesirable polymerization. fishersci.comcephamls.comvwr.comthermofisher.com By blocking the primary amines on one of the molecules involved in the conjugation (e.g., the peptide antigen), it is no longer able to react with the activated carboxyl groups of other molecules of the same type or with the carrier protein via its own amines. thermofisher.com This blocking step effectively eliminates one of the reactive pathways that leads to polymerization, ensuring that the crosslinking reaction proceeds primarily between the intended molecular partners (e.g., peptide carboxyls and carrier protein amines). fishersci.comthermofisher.com This results in a higher yield of the desired heterobifunctional conjugate and minimizes the formation of high-molecular-weight polymers that can complicate purification and subsequent applications. thermofisher.com
| Reaction Step | Reagent | Purpose | Outcome |
|---|---|---|---|
| 1. Blocking | Sulfo-NHS-Acetate | To acylate and block all primary amines on the peptide. | Peptide amines are capped and non-reactive. Carboxyl groups remain available. fishersci.comthermofisher.com |
| 2. Conjugation | EDC | To activate carboxyl groups on the blocked peptide for reaction with amines on the carrier protein. | Directed covalent bond formation between peptide carboxyls and carrier protein amines. thermofisher.com |
| Overall Result | Formation of a defined peptide-carrier conjugate with minimal self-polymerization. cephamls.comthermofisher.com |
Applications in Protein and Peptide Engineering
Protein Amine Blocking and Surface Acylation Studies
The reaction of Sulfo-NHS-Acetate with primary amines results in the formation of a stable amide bond, effectively capping the amine group with a small, neutral acetyl group. gbiosciences.com This process, known as acylation, is a fundamental technique in protein modification. interchim.fr
Achieving quantitative or near-quantitative blocking of primary amines is often essential for specific applications. The efficiency of the reaction is dependent on several factors, including pH, reagent concentration, and reaction time. proteochem.com The N-hydroxysuccinimide (NHS) ester group of Sulfo-NHS-Acetate reacts with primary amines in a pH range of 7.0 to 9.0. fishersci.com
A typical protocol for amine blocking involves dissolving the protein in a non-amine-containing buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.5. thermofisher.comproteochem.com Buffers containing primary amines, like Tris, must be avoided as they will compete with the target protein for reaction with the Sulfo-NHS-Acetate. interchim.fr A molar excess of Sulfo-NHS-Acetate is added to the protein solution to drive the reaction towards completion. proteochem.com The exact molar excess can be empirically determined but often ranges from 10- to 50-fold over the concentration of accessible amines. proteochem.comwindows.net If the number of amines is unknown, a common starting point is to add an equal mass of Sulfo-NHS-Acetate to the protein. thermofisher.com The reaction is typically allowed to proceed for 1-2 hours at room temperature or for longer periods at 4°C for sensitive proteins. proteochem.comwindows.net Following the incubation, any unreacted Sulfo-NHS-Acetate can be quenched by the addition of an amine-containing buffer like Tris or glycine (B1666218), or removed by desalting techniques such as dialysis or gel filtration. fishersci.comproteochem.com
The extent of amine blocking can be quantified using methods like the 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) assay, which measures the number of remaining primary amines. thermofisher.com
Table 1: Typical Reaction Conditions for Protein Amine Blocking with Sulfo-NHS-Acetate
| Parameter | Recommended Condition |
|---|---|
| Protein Concentration | 1 - 10 mg/mL |
| Buffer | 100 mM Sodium Phosphate, pH 7.0-8.0 (or other amine-free buffers) |
| Molar Excess of Sulfo-NHS-Acetate | 10-50 fold over amines |
| Reaction Time | 1-2 hours at room temperature |
| Quenching Reagent (optional) | 0.5 M Tris-HCl or Glycine, pH 7.4-8.0 |
| Purification | Desalting column or dialysis |
This table presents generalized conditions. Optimal conditions may vary depending on the specific protein and application. proteochem.comwindows.net
The modification of lysine (B10760008) residues, which are often found in or near the active sites of enzymes, can modulate enzymatic activity. By blocking these critical amines with Sulfo-NHS-Acetate, it is possible to inhibit or alter the enzyme's catalytic function. semanticscholar.org This principle can be exploited in the development of enzyme assays. For instance, by comparing the activity of an enzyme before and after treatment with Sulfo-NHS-Acetate, researchers can infer the importance of specific lysine residues for its function. This approach can be valuable in mechanism-of-action studies for enzyme inhibitors. semanticscholar.org
Chemical Cross-Linking Strategies
Sulfo-NHS-Acetate plays a critical supporting role in chemical cross-linking, a technique used to study protein-protein interactions, protein conformation, and to create stable bioconjugates. thermofisher.comthermofisher.com
While Sulfo-NHS-Acetate itself is not a cross-linker, its reactive group, the N-hydroxysulfosuccinimide ester, is a key component of many homobifunctional cross-linkers. covachem.com These cross-linkers possess two identical NHS or Sulfo-NHS ester groups at either end of a spacer arm and are used to link two primary amine-containing molecules. covachem.cominsung.net Understanding the reactivity of Sulfo-NHS-Acetate provides a fundamental basis for the design and application of these more complex cross-linking reagents. thermofisher.com
A primary application of Sulfo-NHS-Acetate in cross-linking is to prevent unwanted polymerization or self-conjugation, particularly in heterobifunctional cross-linking strategies. fishersci.comthermofisher.com For example, when coupling a peptide to a larger carrier protein using a carbodiimide (B86325) like EDC, which facilitates the formation of an amide bond between a carboxyl group and a primary amine, both molecules may contain both functional groups. gbiosciences.comthermofisher.com This can lead to the undesirable polymerization of the carrier protein with itself. thermofisher.com
To circumvent this, the primary amines on the carrier protein can first be blocked using Sulfo-NHS-Acetate. thermofisher.com This ensures that the subsequent EDC-mediated cross-linking reaction occurs specifically between the carboxyl groups on the carrier protein and the primary amines on the peptide. gbiosciences.comthermofisher.com This directed conjugation strategy is crucial for producing well-defined immunogens and other protein conjugates. fishersci.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Sulfo-NHS-Acetate |
| Sulfosuccinimidyl acetate (B1210297) |
| N-hydroxysuccinimide |
| Phosphate-buffered saline |
| Tris |
| Glycine |
| 2,4,6-Trinitrobenzene Sulfonic Acid |
| Bovine serum albumin |
Peptide Derivatization for Downstream Analysis
N-Terminal Acetylation for Proteomics Workflows
In the field of proteomics, the characterization of proteins and their post-translational modifications (PTMs) is crucial. N-terminal acetylation is a common PTM that can influence protein function and stability. nih.gov Sulfo-NHS-Acetate can be utilized to mimic this natural modification by specifically acetylating the N-terminal α-amino group of peptides. This targeted derivatization is particularly useful in workflows that aim to study the impact of N-terminal acetylation on protein behavior.
Furthermore, in "bottom-up" proteomics approaches, where proteins are enzymatically digested into smaller peptides for mass spectrometry (MS) analysis, blocking the N-termini can simplify the resulting peptide mixture. For instance, in Edman degradation, a method for sequencing amino acids from the N-terminus of a peptide, a chemically modified N-terminus will prevent the reaction from proceeding. wikipedia.orgcreative-proteomics.com By selectively acetylating the N-termini of a peptide mixture with Sulfo-NHS-Acetate, researchers can effectively remove these peptides from the sequencing pool, allowing for the focused analysis of other peptides within the sample. This strategy can aid in de-convoluting complex protein samples and enhancing the sequence coverage of proteins of interest. nih.gov
| Research Finding | Application in Proteomics | Reference |
| Sulfo-NHS-Acetate selectively blocks primary amines. | Mimics natural N-terminal acetylation to study its effects on protein function. | nih.gov |
| Acetylation of the N-terminus prevents Edman degradation. | Allows for the selective removal of N-terminally acetylated peptides from sequencing analysis, simplifying complex mixtures. | wikipedia.orgcreative-proteomics.com |
| Derivatization can improve sequence coverage in MS analysis. | Blocking specific reactive groups can lead to more comprehensive protein characterization. | nih.gov |
C-Terminal Characterization through Sequential Derivatization
While Sulfo-NHS-Acetate directly targets primary amines, its application in a sequential derivatization strategy can facilitate the characterization of a peptide's C-terminus. In this approach, all primary amines (N-terminus and lysine side chains) are first blocked using Sulfo-NHS-Acetate. fishersci.com This initial step ensures that subsequent chemical modifications are directed specifically to other reactive groups, such as the C-terminal carboxyl group.
Following the amine-blocking step, a carboxyl-reactive reagent, often in conjunction with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to modify the C-terminus. thermofisher.com This allows for the attachment of a reporter tag or another molecule of interest specifically at the C-terminal end of the peptide. This targeted modification is crucial for various applications, including the development of specific peptide-based assays and the synthesis of well-defined protein conjugates. The ability to sequentially modify different ends of a peptide provides a powerful tool for creating precisely engineered biomolecules.
| Derivatization Step | Reagent(s) | Target Functional Group | Purpose |
| 1. Amine Blocking | Sulfo-NHS-Acetate | N-terminal α-amino group, Lysine ε-amino group | Prevents subsequent reactions at these sites. |
| 2. Carboxyl Activation & Coupling | EDC, Carboxyl-reactive molecule | C-terminal α-carboxyl group | Allows for specific modification of the C-terminus. |
Conjugation of Haptens to Carrier Proteins for Immunogen Production
The production of antibodies against small molecules, known as haptens, is a cornerstone of many immunoassays and diagnostic tools. Haptens themselves are typically not immunogenic, meaning they cannot elicit a strong immune response on their own. wikipedia.orgnih.gov To overcome this, they are chemically conjugated to larger carrier proteins, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). thermofisher.comgbiosciences.com This conjugation process creates an immunogen that the immune system can recognize, leading to the production of antibodies specific to the hapten.
Sulfo-NHS-Acetate plays a critical role in directing this conjugation process. fishersci.comcephamls.com Often, the goal is to attach the hapten to the carrier protein through a specific functional group on the hapten, such as a carboxyl group. To prevent the hapten from polymerizing or attaching to the carrier protein via its own amine groups, these amines are first blocked with Sulfo-NHS-Acetate. gbiosciences.com With the hapten's amines protected, a coupling agent like EDC can then be used to facilitate the formation of an amide bond between a carboxyl group on the hapten and a primary amine on the carrier protein. thermofisher.com This controlled, stepwise approach ensures the formation of a well-defined hapten-carrier conjugate, which is essential for generating a robust and specific antibody response. acs.org
| Component | Role in Immunogen Production | Key Characteristics |
| Hapten | The small molecule of interest against which antibodies are desired. | Not immunogenic on its own. wikipedia.orgnih.gov |
| Carrier Protein | A large, immunogenic protein to which the hapten is conjugated. | Provides the necessary size and complexity to elicit an immune response. Examples include KLH and BSA. thermofisher.comgbiosciences.com |
| Sulfo-NHS-Acetate | Blocks primary amines on the hapten. | Prevents unwanted side reactions and directs the conjugation to other functional groups. fishersci.comcephamls.comgbiosciences.com |
| EDC | A coupling agent that facilitates the formation of an amide bond. | Connects a carboxyl group on the hapten to an amine group on the carrier protein. thermofisher.com |
Integration of Sulfo Nhs Acetate Sodium in Proteomic and Structural Biology Investigations
Probing Protein Solvent Accessibility
Chemical Labeling Approaches for Exposed Residues
Sulfo-NHS-acetate is an amine-reactive compound that permanently blocks primary amines, such as those on the side chains of lysine (B10760008) residues and the N-terminus of a protein. fishersci.fithermofisher.commedkoo.com The N-hydroxysulfosuccinimide (Sulfo-NHS) ester group reacts with these primary amines under mild pH conditions (typically 7.0-9.0) to form stable, irreversible amide bonds. fishersci.fithermofisher.comfishersci.com Because primary amines are generally located on the outer surface of proteins due to their positive charge at physiological pH, they are readily accessible for conjugation without causing denaturation. thermofisher.com
This targeted labeling of solvent-accessible residues makes Sulfo-NHS-acetate a powerful reagent for footprinting studies. uni-halle.denih.govutexas.edu By treating a protein or protein complex with Sulfo-NHS-acetate, researchers can selectively "mark" the exposed lysine residues. uni-halle.deresearchgate.net Subsequent digestion of the protein and analysis by mass spectrometry allows for the identification of the modified residues. researchgate.net This information reveals which parts of the protein are exposed to the solvent and which are buried within its structure or at interaction interfaces. uni-halle.de
Correlation with Higher-Order Protein Structure
The pattern of labeling with Sulfo-NHS-acetate provides direct insights into a protein's higher-order structure, which encompasses its tertiary and quaternary arrangements. nih.govutexas.educhemrxiv.org Residues that are readily modified are presumed to be located on the protein's surface, while those that remain unmodified are likely buried in the protein core or involved in interactions with other molecules. uni-halle.de
Changes in the labeling pattern between different states of a protein (e.g., folded vs. unfolded, or free vs. complex-bound) can indicate conformational changes. chemrxiv.orgnih.gov For instance, a residue that is inaccessible to labeling in the native state but becomes labeled upon denaturation suggests its involvement in maintaining the protein's folded structure. chemrxiv.orgnih.gov Similarly, a decrease in labeling of a particular residue when a protein is part of a complex can pinpoint the location of the binding interface.
Mass Spectrometry for Protein Interaction and Conformational Analysis
Mass spectrometry (MS) is a cornerstone technique in modern proteomics, and when combined with chemical labeling reagents like Sulfo-NHS-acetate, it becomes a powerful tool for studying protein interactions and dynamics. chemrxiv.orgthermofisher.com
Identification of Accessible Protonation Sites via Electrostatic Complex Formation
In the gas phase of a mass spectrometer, Sulfo-NHS-acetate can form non-covalent, electrostatic complexes with protonated sites on a protein. chemrxiv.orgnih.gov The negatively charged sulfonate group on the reagent is attracted to positively charged residues, primarily protonated lysines and arginines. nih.gov By analyzing these complexes and their fragmentation patterns using techniques like electron-capture dissociation (ECD), researchers can identify the most accessible protonated sites on the protein. chemrxiv.orgnih.gov
This approach has been used to study the structural changes of proteins like ubiquitin under different solution conditions. chemrxiv.orgnih.gov The identified accessible protonated sites were found to differ between native and denaturing conditions, reflecting disruptions in interactions like salt bridges that stabilize the native structure. chemrxiv.orgnih.gov
Characterization of Protein Structural Dynamics
The reactivity of amino acid residues with Sulfo-NHS-acetate is sensitive to their local microenvironment and can therefore be used to monitor protein structural dynamics. chemrxiv.orgnih.gov Changes in protein conformation can alter the accessibility and reactivity of lysine residues, leading to changes in the labeling pattern that can be quantified by mass spectrometry. nih.govnih.gov
Utility in Cross-Linking Mass Spectrometry (XL-MS)
While Sulfo-NHS-acetate itself is a monofunctional reagent used for blocking amines, the underlying N-hydroxysuccinimide (NHS) ester chemistry is fundamental to cross-linking mass spectrometry (XL-MS). nih.govacs.org XL-MS utilizes bifunctional reagents containing two reactive groups to covalently link amino acids that are in close proximity in the three-dimensional structure of a protein or protein complex. acs.orgzhscience.com
Homobifunctional NHS esters, which have two NHS ester groups, are widely used to cross-link lysine residues. nih.govacs.orggenotech.com The resulting distance constraints between the linked residues provide valuable information for modeling the tertiary and quaternary structure of proteins. acs.org Sulfo-NHS-acetate is often used in conjunction with cross-linking experiments to block excess primary amines, preventing unwanted polymerization and directing the cross-linking reaction. medkoo.comthermofisher.comfishersci.com For example, it can be used to cap the amines on a peptide to allow for the specific conjugation of its carboxylic acids to the primary amines of a carrier protein. fishersci.comvwr.com
Furthermore, in "zero-length" cross-linking, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to directly link carboxyl groups and amine groups. acs.orgnih.gov Sulfo-NHS is frequently added to these reactions to stabilize the reactive intermediate, thereby increasing the efficiency of the cross-linking reaction. nih.govmaxperutzlabs.ac.at
Emerging Research Applications of Sulfo Nhs Acetate Sodium
Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that harnesses the cell's own protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker, therefore, plays a pivotal role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the spatial orientation of the two ligands.
Role as an Alkyl Chain-Based Linker
Sulfo-NHS-Acetate sodium has emerged as a valuable building block in the synthesis of PROTACs, where it functions as an alkyl chain-based linker. medchemexpress.comamericanchemicalsuppliers.comglpbio.comxcessbio.comchemsrc.commedkoo.com Its structure incorporates a reactive N-hydroxysulfosuccinimide (Sulfo-NHS) ester group, which readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins. thermofisher.comthermofisher.comfishersci.fi This reactivity allows for its conjugation to either the target protein ligand or the E3 ligase ligand, thereby initiating the assembly of the PROTAC molecule.
Modulation of Linker Properties in PROTAC Development
Furthermore, the presence of the sulfonate group on the NHS ring imparts increased water solubility to the linker and, consequently, to the entire PROTAC molecule. thermofisher.comgenotech.com This enhanced solubility can be advantageous in overcoming formulation and delivery challenges often associated with large, complex molecules like PROTACs.
Cell Surface Protein Labeling and Functional Studies
The ability to selectively label and study proteins on the cell surface is fundamental to understanding a wide range of biological processes, from cell signaling to immune responses. This compound has proven to be a valuable tool in this area due to its specific chemical reactivity and its inability to cross the cell membrane.
Selective Modification of Extracellular Domains
The key to the utility of this compound in this context lies in its Sulfo-NHS ester group. This group reacts specifically with primary amines, which are abundant in the lysine residues and at the N-terminus of proteins. thermofisher.comthermofisher.comfishersci.fi When applied to intact cells, this compound will covalently modify proteins that are exposed on the outer surface of the cell membrane. genotech.comnih.gov This results in the "capping" or blocking of these accessible amine groups. thermofisher.com
This selective modification has been utilized in "protect and label" strategies to identify heparin-binding sites on proteins. nih.gov In this approach, the protein of interest is first bound to heparin, protecting the lysine residues within the binding site. The exposed lysines are then blocked by acetylation with Sulfo-NHS-Acetate. nih.gov After dissociation from heparin, the now-unprotected lysines of the binding site can be selectively labeled for identification. nih.gov
Evaluation of Membrane Permeability in Biological Systems
A defining characteristic of this compound is its hydrophilicity, conferred by the negatively charged sulfonate group on the N-hydroxysuccinimide ring. thermofisher.comgenotech.com This charge renders the molecule water-soluble but impermeable to the lipid bilayer of the cell membrane. genotech.comnih.govavantorsciences.comchemsrc.com This property is crucial for its application in selectively labeling cell surface proteins, as it ensures that only extracellular domains are modified, while intracellular proteins remain unaffected. nih.gov
The membrane impermeability of Sulfo-NHS-Acetate has been experimentally demonstrated. nih.gov For instance, in studies involving cells expressing a luciferase enzyme on their surface, the addition of Sulfo-NHS-Acetate to the external solution effectively quenched the luminescence by modifying the luciferase. nih.gov However, upon cell lysis, the intracellular luciferase, which was shielded from the reagent, remained active. nih.gov This differential effect provides direct evidence of the compound's inability to penetrate the cell membrane.
Analytical Methodologies for Quantifying and Characterizing Sulfo Nhs Acetate Sodium Reactions
Chromatographic Techniques
Chromatography is a cornerstone of bioconjugation analytics, offering powerful tools for both quantification and purification.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Reagent Quantification
Due to the high polarity of N-hydroxysuccinimide (NHS) and its sulfonated analog, sulfo-NHS, conventional reversed-phase high-performance liquid chromatography (RP-HPLC) is often unsuitable for their analysis as it provides little to no retention. rsc.org Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior method for the separation and quantification of these highly polar compounds. rsc.orgd-nb.info
HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a low concentration of an aqueous buffer. rsc.orgd-nb.info This technique facilitates the retention of polar analytes like NHS and sulfo-NHS, allowing for their separation from less polar reaction components and byproducts. rsc.org
A key application of HILIC is the quantification of the hydrolysis of NHS esters. rsc.org Since both conjugation and hydrolysis release NHS or sulfo-NHS as a byproduct, monitoring the concentration of this leaving group provides a direct measure of the reaction's progress or the degradation of the starting reagent. rsc.orgthermofisher.com
Detailed Research Findings:
A study by Klykov and Weller detailed a robust HILIC method for the quantification of both NHS and sulfo-NHS. rsc.org The method employed a zwitterionic silica-based HILIC column and an isocratic mobile phase of 90% acetonitrile and 10% 10 mM aqueous ammonium (B1175870) acetate (B1210297) (pH 7.5). rsc.orgd-nb.info UV detection was performed at 220 nm and 260 nm. d-nb.info Under these conditions, NHS and sulfo-NHS were well-separated with retention times of approximately 5.3 minutes and 12 minutes, respectively. rsc.orgd-nb.info The method demonstrated high sensitivity, with limits of detection (LOD) of 1 mg L⁻¹ for NHS and 0.5 mg L⁻¹ for sulfo-NHS. rsc.orgd-nb.info The limits of quantification (LOQ) were determined to be 3 mg L⁻¹ and 1.5 mg L⁻¹, respectively. rsc.orgd-nb.info This level of sensitivity is sufficient for most bioconjugation applications, including quality control of reagents and monitoring reaction kinetics. rsc.org
The utility of this HILIC method was exemplified by monitoring the hydrolytic degradation of a biotin-NHS ester. rsc.org As the biotin-NHS ester hydrolyzed, the peak corresponding to the ester decreased over time, while the peak for the released NHS concurrently increased. rsc.org This demonstrates the power of HILIC in providing a quantitative assessment of the stability and reactivity of NHS-ester reagents. rsc.org
| Parameter | Value for NHS | Value for Sulfo-NHS |
| Limit of Detection (LOD) | 1 mg L⁻¹ | 0.5 mg L⁻¹ |
| Limit of Quantification (LOQ) | 3 mg L⁻¹ | 1.5 mg L⁻¹ |
| Retention Time | ~5.3 min | ~12 min |
| Mobile Phase | 90% Acetonitrile, 10% 10 mM Ammonium Acetate (pH 7.5) | 90% Acetonitrile, 10% 10 mM Ammonium Acetate (pH 7.5) |
| Detection Wavelength | 220 nm and 260 nm | 220 nm and 260 nm |
| Data sourced from Klykov and Weller. rsc.orgd-nb.info |
Purification of Modified Biomolecules via Desalting and Dialysis
Following the conjugation reaction, it is crucial to remove unreacted reagents, byproducts such as N-hydroxysulfosuccinimide, and any quenching agents from the modified biomolecule. nih.govthermofisher.com Desalting and dialysis are two widely used and effective methods for this purification step. nih.govthermofisher.com
Desalting , often performed using size-exclusion chromatography (SEC) spin columns, separates molecules based on their size. nih.govbroadpharm.com The modified biomolecule, being significantly larger than the small molecule reagents and byproducts, passes through the column quickly, while the smaller molecules are retained. nih.govbroadpharm.com This method is rapid and efficient for removing excess reagents. nih.gov For instance, Zeba™ Spin Desalting Columns are commonly used for this purpose. nih.gov
Dialysis is another size-based purification technique where the reaction mixture is placed in a dialysis bag made of a semi-permeable membrane with a specific molecular weight cutoff (MWCO). nih.govnih.gov The bag is then submerged in a large volume of buffer. nih.gov Small molecules like unreacted Sulfo-NHS-Acetate and the N-hydroxysulfosuccinimide byproduct can pass through the membrane's pores into the surrounding buffer, while the larger modified biomolecule is retained within the bag. nih.govthermofisher.com The process typically involves multiple buffer changes to ensure complete removal of the unwanted small molecules. nih.gov While effective, dialysis is generally a more time-consuming process compared to desalting. nih.gov
The choice between desalting and dialysis often depends on the scale of the reaction, the desired purity, and the time constraints of the experiment. nih.gov For small-scale reactions requiring rapid purification, desalting columns are often preferred. nih.gov For larger volumes or when a very high degree of purity is required, dialysis may be the more suitable option. nih.gov
| Method | Principle | Advantages | Disadvantages |
| Desalting (Size-Exclusion Chromatography) | Separation based on molecular size. nih.gov | Fast, efficient removal of small molecules. nih.gov | Can lead to some dilution of the sample. |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane. nih.gov | High degree of purity achievable, suitable for larger volumes. nih.gov | Time-consuming, requires large volumes of buffer. nih.gov |
Spectrophotometric and Spectroscopic Approaches
Spectrophotometric and spectroscopic methods offer convenient and often real-time ways to monitor the progress of Sulfo-NHS-Acetate reactions.
Monitoring Reaction Progress via Byproduct Detection
The reaction of a Sulfo-NHS ester with a primary amine, as well as its hydrolysis, results in the release of the N-hydroxysulfosuccinimide (sulfo-NHS) leaving group. thermofisher.comthermofisher.com This byproduct has a characteristic UV absorbance that can be monitored spectrophotometrically to follow the course of the reaction. thermofisher.comnih.gov
The N-hydroxysuccinimide byproduct absorbs light in the 260-280 nm range. thermofisher.comthermofisher.com By measuring the increase in absorbance at this wavelength over time, one can track the progress of the reaction. thermofisher.com This method is particularly useful for assessing the reactivity of an NHS-ester reagent. thermofisher.com A significant increase in absorbance at 260 nm after intentional hydrolysis with a base confirms the activity of the reagent. thermofisher.comgbiosciences.com
A quantitative spectrophotometric method for the analysis of sulfo-NHS has been developed, with a maximum absorbance at 268 nm. nih.gov The extinction coefficients were found to be pH-dependent. nih.gov This method allows for the determination of the concentration and purity of sulfo-NHS esters by measuring the amount of sulfo-NHS released upon reaction or hydrolysis. nih.gov
Research Findings on Hydrolysis Rates:
The rate of hydrolysis of NHS esters is highly dependent on pH. thermofisher.comthermofisher.com The half-life of an NHS ester is approximately 4-5 hours at pH 7.0 and 0°C, but this decreases dramatically to just 10 minutes at pH 8.6 and 4°C. thermofisher.com This highlights the importance of controlling the pH of the reaction buffer to balance the rate of aminolysis (the desired reaction with the amine) and hydrolysis (the competing side reaction). thermofisher.comnih.gov
| pH | Temperature | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| Data sourced from Thermo Fisher Scientific technical literature. thermofisher.com |
Indirect Assays for Amine Depletion
An alternative to monitoring the appearance of a byproduct is to measure the disappearance of one of the reactants, specifically the primary amines on the biomolecule. rsc.orgresearchgate.net Several colorimetric assays can be used to quantify the number of primary amines present before and after the reaction with Sulfo-NHS-Acetate. The difference in these values indicates the extent of modification.
One such method is the 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay . rsc.orgresearchgate.net TNBS reacts with primary amines to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength. researchgate.net By comparing the absorbance of a sample before and after the reaction, the degree of amine modification can be determined. rsc.orgresearchgate.net This method has been used to monitor the kinetics of NHS ester reactions by quantifying the residual amine concentration over time. rsc.orgresearchgate.net
Another commonly used method for quantifying primary amines on surfaces is the Orange II dye assay . researchgate.netnih.gov This colorimetric assay was found to be highly sensitive and reliable for quantifying primary amine groups on modified polymer surfaces. researchgate.netnih.gov The negative charge and low steric hindrance of the Orange II dye allow for specific and sensitive quantification over a wide range of amine densities. researchgate.netnih.gov
Fluorescamine is another reagent that can be used for the quantification of primary amines. It is non-fluorescent itself but reacts rapidly with primary amines to form a fluorescent derivative. thermofisher.com
These indirect assays provide a valuable complement to the direct monitoring of the sulfo-NHS byproduct, offering a different perspective on the reaction's progress and efficiency. rsc.org
Future Directions and Unexplored Avenues in Sulfo Nhs Acetate Sodium Research
Development of Novel Derivatization Reagents Based on NHS Ester Chemistry
The foundational chemistry of N-hydroxysuccinimide (NHS) esters, including Sulfo-NHS-Acetate, continues to inspire the development of new derivatization reagents with enhanced properties. nih.govnih.govnih.gov Research is focused on creating reagents that improve detection sensitivity in mass spectrometry and expand the toolkit for protein analysis. nih.govresearchgate.net
One promising area is the synthesis of novel fluorescent NHS esters, such as those derived from Safirinium P dyes. nih.govresearchgate.net These dyes offer tunable absorption and emission spectra, high fluorescence quantum yields, and excellent water solubility, making them valuable for fluorescent labeling of peptides and cells. nih.govresearchgate.net Another approach involves creating NHS-based reagents with enhanced ionization efficiency for mass spectrometry, such as the recently developed (S)-3-(1-(diisopropoxyphosphoryl) pyrrolidine-2-carboxamido)-N-hydroxysuccinimidyl ester (3-DP-NHS). nih.gov This reagent has been shown to improve the detection of amino-containing metabolites in complex biological samples. nih.gov
Furthermore, efforts are being made to overcome the limitations of traditional NHS esters, such as their susceptibility to hydrolysis and side reactions. researchgate.net Researchers are exploring alternative leaving groups to the NHS moiety, like 1-hydroxybenzotriazole, to create more stable and efficient derivatization reagents. researchgate.net The development of heterobifunctional cross-linkers incorporating the NHS-ester moiety alongside other reactive groups, such as photoreactive phenyl azides, also continues to be an active area of research, enabling more complex experimental designs like label transfer. korambiotech.com
Table of Novel NHS Ester-Based Derivatization Reagents:
| Reagent Name | Key Features | Potential Applications |
| Safirinium P dye NHS esters | Fluorescent, high water solubility, tunable properties. nih.govresearchgate.net | Peptide labeling, cell imaging, enhanced MS detection. nih.govresearchgate.net |
| 3-DP-NHS | Enhanced ionization efficiency for MS. nih.gov | Metabolite profiling in biological samples. nih.gov |
| AzoD-OBt | Overcomes side reactions of NHS-esters. researchgate.net | Improved derivatization yield for analytes. researchgate.net |
| SFAD | Heterobifunctional, photoreactive, cleavable disulfide bond. korambiotech.com | Label transfer experiments, monitoring protein interactions. korambiotech.com |
Expanding the Scope of Targeted Residues beyond Primary Amines
While Sulfo-NHS-Acetate and other NHS esters are primarily known for their reactivity towards primary amines (lysine residues and N-termini), recent studies have revealed their potential to react with other nucleophilic amino acid residues. nih.govthermofisher.com This discovery opens up new possibilities for protein modification and analysis.
Research has shown that NHS esters can also react with the hydroxyl groups of serine, threonine, and tyrosine residues, albeit to a lesser extent than with primary amines. nih.govresearchgate.net This broader reactivity profile allows for the mapping of a wider range of ligandable "hotspots" on the proteome. nih.gov For instance, an NHS-ester-alkyne probe was found to react not only with lysines but also significantly with threonines and serines, and to a minor extent with tyrosines, arginines, and cysteines. nih.gov
This expanded reactivity is being explored for various applications. For example, the modification of tyrosine residues by NHS esters is a known phenomenon that can be leveraged in specific contexts. google.com However, this off-target reactivity can also lead to unintended modifications, and methods are being developed to selectively remove ester-linked acyl groups from hydroxyl-containing amino acids while preserving the stable amide bonds with primary amines. researchgate.net One such method involves incubating the sample in a boiling water bath, which hydrolyzes the less stable ester bonds. researchgate.net
Future research will likely focus on controlling and exploiting the reactivity of Sulfo-NHS-Acetate and other NHS esters towards these non-canonical residues. This could involve optimizing reaction conditions (e.g., pH, temperature) to favor modification of specific amino acids or developing new NHS-based reagents with enhanced selectivity for hydroxyl or other nucleophilic groups. acs.org A simple method to convert NHS-esters into chemoselective thioesters for specific labeling of N-terminal cysteine residues has already been demonstrated. acs.org
Computational Modeling of Sulfo-NHS-Acetate Sodium Interactions with Biomolecules
Computational modeling and simulation are emerging as powerful tools to understand and predict the interactions of this compound with biomolecules at an atomic level. google.com These approaches can provide insights that are difficult to obtain through experimental methods alone, guiding the design of new experiments and reagents.
Molecular dynamics simulations can be used to model the conformational changes in proteins upon binding of Sulfo-NHS-Acetate and to predict the accessibility of different amino acid residues for modification. nih.gov This is particularly valuable for understanding how the local microenvironment influences the reactivity of specific sites. nih.gov For example, computational modeling can help to rationalize the observed patterns of modification in cross-linking mass spectrometry (XL-MS) experiments, where distance constraints imposed by the cross-linker are used to derive protein 3D structures. acs.org
Furthermore, computational tools can be employed to design and optimize novel oligonucleotide or protein structures for specific applications. google.com This could involve designing proteins with strategically placed reactive residues for targeted modification with Sulfo-NHS-Acetate. As our understanding of the factors governing the reactivity of NHS esters with different amino acid residues grows, computational models will become increasingly important for predicting and controlling these reactions. The electrostatic interactions between the sulfonate group of Sulfo-NHS-Acetate and protonated sites on a protein can also be modeled to understand the initial binding events that precede covalent modification. nih.gov
Applications in Advanced Materials Science and Nanotechnology
The unique properties of this compound, particularly its ability to react with primary amines in aqueous environments, make it a valuable tool for the surface functionalization of various materials in advanced materials science and nanotechnology. vulcanchem.com
One key application is the functionalization of nanoparticles for biomedical purposes. vulcanchem.com For instance, Sulfo-NHS-Acetate can be used to block unreacted amine groups on the surface of nanoparticles, preventing non-specific interactions and improving their biocompatibility. mdpi.com It is also used in the preparation of targeted drug delivery systems, where it can be used to attach targeting ligands to nanoparticles. mdpi.com For example, Sulfo-NHS is used in conjunction with EDC to activate carboxyl groups for the attachment of amine-containing ligands to liposomes. mdpi.com
The chemistry of NHS esters is also employed in the creation of biocompatible hydrogels and other materials for tissue engineering and regenerative medicine. acs.org By controlling the surface chemistry of these materials, it is possible to influence cell adhesion, proliferation, and differentiation. Furthermore, Sulfo-NHS-Acetate plays a role in the development of biosensors and diagnostic devices. It can be used to immobilize proteins, such as antibodies or enzymes, onto the surface of a sensor chip. nih.gov For example, in surface plasmon resonance (SPR) applications, the chip surface is often activated with a mixture of EDC and Sulfo-NHS to facilitate the covalent attachment of biomolecules. nih.gov
Enhancing Reaction Efficiency and Product Purity for High-Throughput Applications
In the era of high-throughput screening and proteomics, there is a growing need to enhance the efficiency and purity of chemical reactions involving this compound. upenn.eduliverpool.ac.uk Optimizing reaction conditions and developing robust protocols are crucial for obtaining reliable and reproducible results in large-scale experiments.
For high-throughput applications, minimizing sample handling and purification steps is essential. The development of "one-pot" reaction protocols, where multiple reaction steps are carried out in the same vessel without intermediate purification, is a key area of focus. nih.gov Furthermore, the use of quenching reagents to stop the reaction and remove excess unreacted Sulfo-NHS-Acetate is important for preventing non-specific modifications and ensuring product purity. liverpool.ac.ukfishersci.com Desalting or dialysis can also be used to remove excess reagent and byproducts. upenn.edufishersci.com As high-throughput methods become more prevalent, the development of automated and miniaturized reaction platforms will be crucial for the efficient use of Sulfo-NHS-Acetate in large-scale studies. upenn.edu
Q & A
Q. How do I optimize Sulfo-NHS-Acetate concentration for primary amine blocking in protein crosslinking experiments?
- Methodological Answer : Titrate concentrations between 1–100 μM (tested in cell viability assays) and monitor dose-dependent inhibition of amine activity using fluorescence or spectrophotometric assays . For protein solutions, dissolve Sulfo-NHS-Acetate in non-amine buffers (e.g., PBS, pH 7.2–8.0) at 100 mM stock concentrations. Adjust reaction time (15–60 minutes at 25°C) based on target protein stability . Validate blocking efficiency via SDS-PAGE or mass spectrometry to confirm absence of unintended polymerization .
Q. What buffer conditions are critical for maintaining Sulfo-NHS-Acetate stability during peptide-carrier protein conjugation?
- Methodological Answer : Use freshly prepared NHS-Acetate buffer (pH 7–8) with no competing amines (e.g., Tris, glycine). Pre-weigh Sulfo-NHS-Acetate powder into aliquots (15–25 mg) stored at -20°C in desiccated tubes to prevent hydrolysis. For reconstitution, add buffer at a 38.5 μL/mg ratio immediately before use to ensure reactivity . Avoid freeze-thaw cycles, as repeated temperature changes degrade NHS esters .
Q. How can I distinguish Sulfo-NHS-Acetate’s specific amine blocking from non-specific cytotoxicity in cell-based assays?
- Methodological Answer : Include Triton X-100 (0.1–0.5%) as a negative control to differentiate membrane permeabilization effects from specific amine blocking. Measure cell viability via bioluminescence (RLU/sec) or MTT assays across a concentration gradient (10–100 μM) . Parallel experiments using inert NHS esters (e.g., Sulfo-NHS-Biotin) help isolate cytotoxicity linked to the acetate moiety .
Advanced Research Questions
Q. How do I resolve contradictions in reported efficiency of Sulfo-NHS-Acetate for lysine blocking in post-translational modification studies?
- Methodological Answer : Variations arise from differences in protein tertiary structure and solvent accessibility of lysine residues. Use structural modeling (e.g., AlphaFold) to predict solvent-exposed lysines. Validate with site-directed mutagenesis or partial proteolysis followed by LC-MS/MS to map modified residues . For low-efficiency cases, combine Sulfo-NHS-Acetate with EDC/NHS chemistry to enhance carboxyl-to-amine crosslinking .
Q. What experimental design minimizes side reactions when using Sulfo-NHS-Acetate in acetylome profiling?
- Methodological Answer : Pre-block free amines with propionic anhydride (pH 8.0) before Sulfo-NHS-Acetate treatment to reduce false-positive acetylation signals. Use isotopic labeling (e.g., deuterated acetate) for quantitative MS analysis. Include a no-reagent control to identify endogenous acetylation sites . For proteomic workflows, optimize tryptic digestion conditions (e.g., 23°C overnight) to retain acetylated peptides .
Q. How does Sulfo-NHS-Acetate compare to alternative acylating agents (e.g., NHS-propionate) in enzyme inactivation studies?
- Methodological Answer : Compare kinetic inactivation rates (e.g., ATPase activity inhibition) using pseudo-first-order kinetics. For Rubisco activase, Sulfo-NHS-Acetate shows 50% inhibition at 25 μM after 30 minutes, while NHS-propionate requires higher concentrations (≥50 μM). Use fluorescence-polarization assays to track conformational changes post-modification . Structural analysis (X-ray crystallography) reveals steric hindrance differences between acyl groups .
Q. What strategies mitigate batch-to-batch variability in Sulfo-NHS-Acetate for reproducible bioconjugation?
- Methodological Answer : Verify lot-specific solubility and reactivity via UV-Vis spectroscopy (peak absorbance at 260 nm for NHS esters). Pre-test each batch in a standardized amine-coupling assay (e.g., BSA-Lysozyme crosslinking) and quantify unreacted amines with TNBS (2,4,6-trinitrobenzenesulfonic acid) . For long-term studies, centralize procurement from suppliers with ≥95% purity certifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
